Tert-butyl 2-oxa-6-azaspiro[3.4]octan-8-ylcarbamate
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Overview
Description
Tert-butyl 2-oxa-6-azaspiro[3.4]octan-8-ylcarbamate is a chemical compound with the molecular formula C11H20N2O3. It is known for its unique spirocyclic structure, which includes an oxazolidine ring fused to a piperidine ring. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-oxa-6-azaspiro[3.4]octan-8-ylcarbamate typically involves the reaction of tert-butyl carbamate with a suitable spirocyclic precursor. One common method involves the use of tert-butyl chloroformate and a spirocyclic amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified by column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-oxa-6-azaspiro[3.4]octan-8-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxazolidinones, while reduction can yield amines. Substitution reactions can produce a variety of carbamate derivatives .
Scientific Research Applications
Tert-butyl 2-oxa-6-azaspiro[3.4]octan-8-ylcarbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of tert-butyl 2-oxa-6-azaspiro[3.4]octan-8-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-azaspiro[3.4]octan-6-ylcarbamate: Similar structure but lacks the oxazolidine ring.
Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate: Different spirocyclic structure with a carboxylate group instead of a carbamate.
Uniqueness
Tert-butyl 2-oxa-6-azaspiro[3.4]octan-8-ylcarbamate is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. The presence of both oxazolidine and piperidine rings makes it a versatile scaffold for the development of new compounds with potential therapeutic applications .
Properties
IUPAC Name |
tert-butyl N-(2-oxa-7-azaspiro[3.4]octan-5-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-10(2,3)16-9(14)13-8-4-12-5-11(8)6-15-7-11/h8,12H,4-7H2,1-3H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRGGCKIYCRHBHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC12COC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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